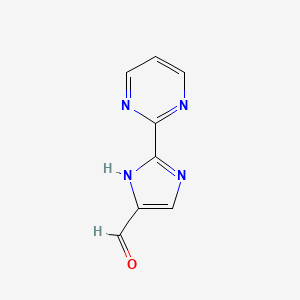
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(2-Pyrimidinyl)imidazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-2-carboxaldehyde: This compound shares the imidazole ring but lacks the pyrimidine moiety.
Pyrimido[1,2-a]benzimidazoles: These compounds feature a fused pyrimidine and benzimidazole ring system.
Uniqueness
This dual-ring structure allows for versatile interactions with biological molecules, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H6N4O |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
2-pyrimidin-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-5H,(H,11,12) |
Clave InChI |
ONWOVYBTJHPUIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















